molecular formula C16H15ClN2O2 B4711354 N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide

N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide

Cat. No. B4711354
M. Wt: 302.75 g/mol
InChI Key: UXDNKTYDLJEVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide, also known as CME, is a synthetic compound that belongs to the class of amide derivatives. It has been found to possess a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The compound has been extensively studied in recent years due to its potential as a therapeutic agent and its unique mechanism of action.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of fungal cell walls. Additionally, this compound has been shown to inhibit the activity of the influenza virus hemagglutinin protein, preventing the virus from entering host cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of fungal cell wall synthesis, the prevention of viral entry into host cells, and the inhibition of cancer cell growth. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide has several advantages for use in lab experiments, including its broad-spectrum activity against fungal and viral pathogens, as well as its potential as an anticancer agent. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide. One area of interest is the development of new synthetic routes for this compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Other potential future directions include the development of new formulations of this compound for topical or systemic administration, as well as the investigation of its potential use in combination therapies with other drugs.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide has been the focus of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to possess antiviral activity against the influenza virus and herpes simplex virus. Furthermore, this compound has been found to exhibit anticancer properties, inhibiting the growth of cancer cells in vitro.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-6-2-3-7-12(11)10-18-15(20)16(21)19-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDNKTYDLJEVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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